molecular formula C14H13N5O2S B2958540 5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2380173-32-8

5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No. B2958540
CAS RN: 2380173-32-8
M. Wt: 315.35
InChI Key: LZJXTNUXGCIEMZ-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are known to demonstrate diverse pharmacological properties .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves reactions with various reagents. For example, one study synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

Thienopyrimidine derivatives typically contain a six-membered heterocyclic compound with two nitrogen atoms at the 1st and 3rd positions . The structure of these compounds can be characterized by various spectroscopic techniques such as 1H-, 13C- NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidine derivatives can be complex and varied. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form a pyrido[2,3-d]pyrimidin-5-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can be determined using various analytical techniques. For example, the IR spectrum can reveal characteristic absorptions, and the 13C-NMR spectrum can provide information about the carbon atoms in the molecule .

Mechanism of Action

The mechanism of action of thienopyrimidine derivatives can vary depending on their specific structure and the biological system they interact with. Some thienopyrimidine derivatives have been found to inhibit various enzymes and pathways, contributing to their anticancer effects .

Safety and Hazards

The safety and hazards associated with thienopyrimidine derivatives would depend on the specific compound and its biological activity. Some thienopyrimidine derivatives have shown cytotoxicity, which could pose safety concerns .

Future Directions

The future research directions for thienopyrimidine derivatives could involve further exploration of their therapeutic potentials, development of more efficient synthesis methods, and investigation of their mechanisms of action .

properties

IUPAC Name

5-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-4-11(18-21-8)14(20)17-9-5-19(6-9)13-12-10(2-3-22-12)15-7-16-13/h2-4,7,9H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJXTNUXGCIEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide

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